molecular formula C62H111N11O12 B12386622 Cyclosporin A-13C2,d4 (Major)

Cyclosporin A-13C2,d4 (Major)

Cat. No.: B12386622
M. Wt: 1208.6 g/mol
InChI Key: PMATZTZNYRCHOR-CJHZWUGHSA-N
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Description

Cyclosporin A-13C2,d4 (Major) is a stable isotope-labeled derivative of cyclosporin A. This compound is primarily used in scientific research to study the mechanisms of action and pharmacokinetics of cyclosporin A. The labeling with carbon-13 and deuterium allows for precise tracking and analysis in various experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclosporin A-13C2,d4 involves the incorporation of stable isotopes into the cyclosporin A molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the accurate placement of the isotopes. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods

Industrial production of Cyclosporin A-13C2,d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment and stringent quality control measures to ensure the consistency and purity of the final product. The production may also involve the use of automated systems to monitor and control the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclosporin A-13C2,d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce hydroxylated derivatives, reduction may yield dehydroxylated products, and substitution reactions may result in the formation of new functionalized derivatives .

Scientific Research Applications

Cyclosporin A-13C2,d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.

    Biology: Employed in the study of cellular processes and protein interactions.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of cyclosporin A.

    Industry: Applied in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Cyclosporin A-13C2,d4 include:

Uniqueness

Cyclosporin A-13C2,d4 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C62H111N11O12

Molecular Weight

1208.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methyl(5,6-13C2)hex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1+1D3,25+1D

InChI Key

PMATZTZNYRCHOR-CJHZWUGHSA-N

Isomeric SMILES

[2H]/[13C](=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/[13C]([2H])([2H])[2H]

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

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